molecular formula C27H27N3O5S2 B2834899 (Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 1005944-13-7

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2834899
CAS No.: 1005944-13-7
M. Wt: 537.65
InChI Key: WMGVFQPDRCDDSP-DQSJHHFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C27H27N3O5S2 and its molecular weight is 537.65. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Quinazoline Derivatives

Quinazoline derivatives have been synthesized to explore their pharmacological properties, including diuretic, antihypertensive, and anti-diabetic potential. Compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide exhibited significant activity, suggesting potential medical applications in managing hypertension and diabetes (Rahman et al., 2014).

Novel PI3K Inhibitors and Anticancer Agents

2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides have been proposed as novel PI3K inhibitors with significant antiproliferative activities against various cancer cell lines. These compounds, particularly compound 1a, have shown to inhibit the PI3K/AKT/mTOR pathway effectively, offering a new approach to cancer treatment (Shao et al., 2014).

Development of Antimicrobial and Anti-inflammatory Agents

The synthesis of bioactive molecules containing fluoro substituted benzothiazoles and their derivatives has been explored for potential antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This research provides insights into developing new therapeutic agents for various conditions (Patel et al., 2009).

Cytotoxicity, Antimicrobial, and Psychotropic Activity of Quinazoline and Isoquinoline Derivatives

A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and evaluated for their psychotropic in vivo, anti-inflammatory in vivo, cytotoxicity in vitro, and antimicrobial actions. These compounds have shown promising sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

Synthesis of Heterocyclic Compounds as Adenosine Receptor Antagonists

Research into thiazole and thiadiazole analogues has led to the development of novel classes of adenosine antagonists, expanding knowledge on receptor-ligand interactions. These compounds have shown potential in designing selective adenosine receptor antagonists, aiding in the understanding of molecular recognition at the adenosine receptors (van Muijlwijk-Koezen et al., 2001).

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O5S2/c1-34-17-16-29-24-14-11-21(35-2)18-25(24)36-27(29)28-26(31)20-9-12-22(13-10-20)37(32,33)30-15-5-7-19-6-3-4-8-23(19)30/h3-4,6,8-14,18H,5,7,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGVFQPDRCDDSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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